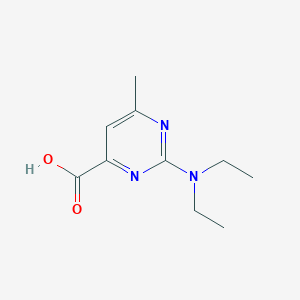

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid typically involves the reaction of diethylamine with a suitable pyrimidine precursor. One common method is the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

While the search results do not provide extensive information specifically on the applications of "2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid," some related compounds and research areas can be inferred from the search results.

Potential Applications and Research Areas

- Preparation of Pesticides : 4-Hydroxypyrimidines bearing an amino group at the 2-position are useful intermediates in the preparation of various fungicidal and insecticidal products . The search results mention insecticides like pirimiphos-methyl and pirimiphos-ethyl . this compound might be relevant in the synthesis of similar pesticides .

- Pharmaceutical Intermediates: The expired patent US2855400A discusses 2-methyl-pyridine-4-carboxylic acid derivatives and their chemotherapeutic properties, particularly in combating tuberculosis . They can also serve as intermediates for preparing chemotherapeutically active compounds .

- Inhibitors: Metal complexes containing 6-methylpyridine-2-carboxylic acid have been studied as α-glucosidase inhibitors . These complexes show potential in biological studies of plant pathogen resistance .

Table of compounds

Case Studies and Further Research

Due to the limited information, specific case studies for "this compound" are unavailable in the search results. Further studies would be needed to explore its applications, specifically through:

- Synthesis and Characterization: Synthesizing the compound and characterizing its chemical and physical properties.

- Biological Activity Screening: Testing its biological activity against various targets, such as enzymes, bacteria, fungi, and cancer cells.

- Pesticide Development: Investigating its potential as a pesticide or an intermediate in pesticide synthesis .

- Pharmaceutical Applications: Exploring its potential as a pharmaceutical intermediate or drug candidate, possibly related to tuberculosis or other diseases .

Mecanismo De Acción

The mechanism of action of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring structure allows the compound to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Diethylamino)ethanol: Similar in structure but with an ethanol group instead of a carboxylic acid.

2-(Diethylamino)ethyl methacrylate: Contains a methacrylate group, used in polymer chemistry.

2-(Diethylamino)ethyl chloride: A precursor for other diethylamino derivatives.

Uniqueness

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is unique due to its specific combination of a diethylamino group and a pyrimidine ring with a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Actividad Biológica

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in enzyme inhibition and metabolic pathways. This article reviews the biological activity of this compound, supported by case studies, research findings, and comparative data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

The compound features a pyrimidine ring substituted with a diethylamino group and a carboxylic acid, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The diethylamino group enhances solubility and may facilitate binding to active sites on enzymes, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.

- Receptor Modulation : It can influence receptor activities, leading to physiological responses.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds often exhibit xanthine oxidase inhibitory activity. For example, studies have shown that similar compounds can inhibit xanthine oxidase with varying degrees of potency. While specific data on this compound is limited, its structural analogs demonstrate significant enzyme inhibition.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 3.6 | Xanthine oxidase inhibitor |

| Compound B | 8.1 | Xanthine oxidase inhibitor |

| This compound | TBD | TBD |

Antioxidant Activity

Pyrimidine derivatives have also been studied for their antioxidant properties. The presence of the carboxylic acid group is believed to enhance radical scavenging capabilities, contributing to their potential therapeutic effects against oxidative stress-related diseases.

Case Studies

-

Xanthine Oxidase Inhibition :

A study involving similar pyrimidine derivatives showed promising results in inhibiting xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. The study highlighted the structure-activity relationship (SAR) where modifications in the amino group significantly affected inhibitory potency . -

Antioxidant Properties :

Another investigation assessed the antioxidant potential of related compounds through DPPH radical scavenging assays. Results indicated that certain structural modifications led to enhanced antioxidant capacity, suggesting that this compound could exhibit similar benefits .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound C | Methyl group at position 5 | Moderate xanthine oxidase inhibition |

| Compound D | Amino group at position 2 | Strong antioxidant activity |

| This compound | Diethylamino group; carboxylic acid | TBD |

Propiedades

IUPAC Name |

2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYCVJXFBEINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.